molecular formula C11H19NO3 B2478109 N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide CAS No. 2305455-72-3

N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide

Cat. No.: B2478109
CAS No.: 2305455-72-3
M. Wt: 213.277
InChI Key: DPLJOXPJHSSLDY-UHFFFAOYSA-N
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Description

N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide is a chemical compound with the molecular formula C10H17NO3 It is characterized by the presence of an oxane ring and a prop-2-enamide group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide typically involves the reaction of oxane derivatives with prop-2-enamide under controlled conditions. One common method includes the use of oxane-2-ol and 3-bromopropylamine as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the oxane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted oxane derivatives.

Scientific Research Applications

N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide involves its interaction with specific molecular targets. The oxane ring and prop-2-enamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Oxan-3-yl)propyl]prop-2-enamide
  • N-[3-(Oxan-4-yloxy)propyl]prop-2-enamide

Uniqueness

N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(oxan-2-yloxy)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-10(13)12-7-5-9-15-11-6-3-4-8-14-11/h2,11H,1,3-9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLJOXPJHSSLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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